
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione, trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione; trifluoroacetic acid is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione typically involves multiple steps:
Formation of the Methoxyphenyl Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with an appropriate reagent to form the methoxyphenyl intermediate.
Piperazine Addition: The intermediate is then reacted with piperazine under controlled conditions to introduce the piperazin-1-yl group.
Formation of the But-2-ene-1,4-dione Structure: This step involves the formation of the but-2-ene-1,4-dione structure through a series of condensation reactions.
Final Assembly and Purification: The final compound is assembled and purified using techniques such as recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of trifluoroacetic acid as a catalyst or reagent can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl and but-2-ene-1,4-dione moieties.
Reduction: Reduction reactions can occur at the carbonyl groups, leading to the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Products include quinones and carboxylic acids.
Reduction: Products include alcohols and alkanes.
Substitution: Products include halogenated and nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers and other materials to improve their properties.
Biology and Medicine
Biochemistry: It can be used in the study of enzyme interactions and protein-ligand binding.
Industry
Chemical Manufacturing: The compound can be used in the production of specialty chemicals and advanced materials.
Agriculture: It may have applications in the development of agrochemicals and pesticides.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The piperazin-1-yl group is known to interact with neurotransmitter receptors, potentially modulating their activity. The methoxyphenyl and but-2-ene-1,4-dione moieties can participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-1-(4-hydroxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a hydroxy group instead of a methoxy group.
(2E)-1-(4-chlorophenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
Methoxy Group: The presence of the methoxy group in (2E)-1-(4-methoxyphenyl)-4-(piperazin-1-yl)but-2-ene-1,4-dione enhances its electron-donating properties, potentially increasing its reactivity in certain chemical reactions.
Trifluoroacetic Acid: The use of trifluoroacetic acid in the synthesis and purification processes can improve the compound’s stability and solubility.
Eigenschaften
Molekularformel |
C17H19F3N2O5 |
|---|---|
Molekulargewicht |
388.34 g/mol |
IUPAC-Name |
(E)-1-(4-methoxyphenyl)-4-piperazin-1-ylbut-2-ene-1,4-dione;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C15H18N2O3.C2HF3O2/c1-20-13-4-2-12(3-5-13)14(18)6-7-15(19)17-10-8-16-9-11-17;3-2(4,5)1(6)7/h2-7,16H,8-11H2,1H3;(H,6,7)/b7-6+; |
InChI-Schlüssel |
FXBSOXIEMBFWQY-UHDJGPCESA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(=O)/C=C/C(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(=O)C=CC(=O)N2CCNCC2.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(1R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxyethyl]benzoic acid](/img/structure/B15297051.png)

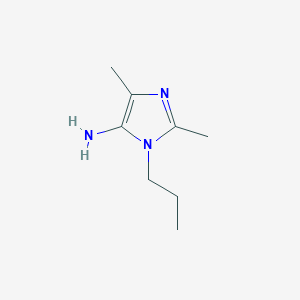
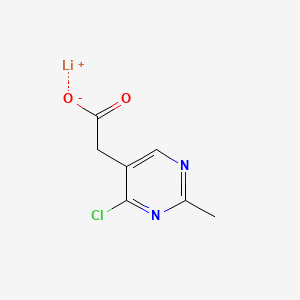
![9-bromo-2H,3H,4H,5H-pyrido[3,4-f][1,4]oxazepine](/img/structure/B15297093.png)
![1-{1-[(3-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine hydrochloride](/img/structure/B15297095.png)
![1-(3,4-Dichlorophenyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15297101.png)
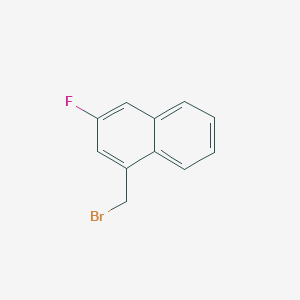
![3-[(Tert-butyldimethylsilyl)oxy]oxetane-3-carbaldehyde](/img/structure/B15297110.png)
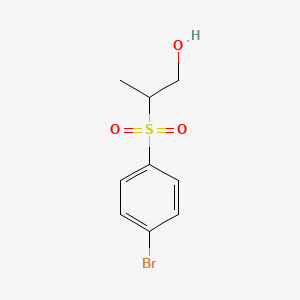
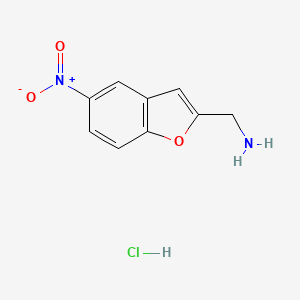
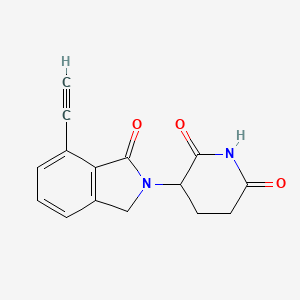
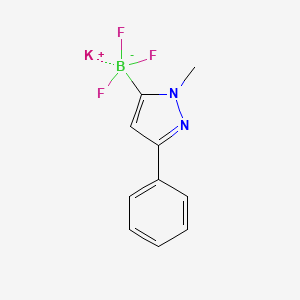
![ethyl 7-chloro-1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B15297148.png)
